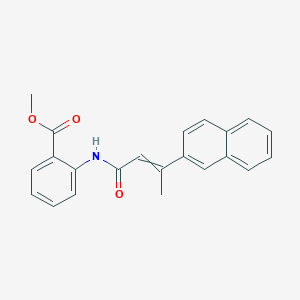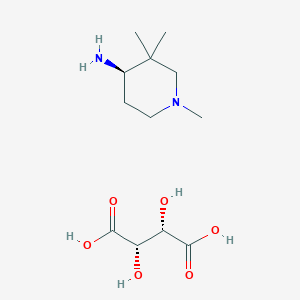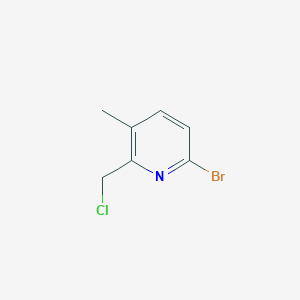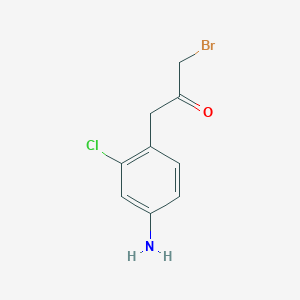
1-(4-Amino-2-chlorophenyl)-3-bromopropan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Amino-2-chlorophenyl)-3-bromopropan-2-one is an organic compound that features a bromine atom attached to a three-carbon chain, which is further connected to a phenyl ring substituted with an amino group and a chlorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-2-chlorophenyl)-3-bromopropan-2-one typically involves the bromination of 1-(4-Amino-2-chlorophenyl)propan-2-one. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of bromine and other hazardous reagents.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Amino-2-chlorophenyl)-3-bromopropan-2-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate or nitric acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Reduction: Conducted in anhydrous conditions to prevent the decomposition of reducing agents.
Oxidation: Performed under acidic or basic conditions depending on the oxidizing agent used.
Major Products Formed:
Nucleophilic Substitution: Products include substituted phenylpropane derivatives.
Reduction: The major product is 1-(4-Amino-2-chlorophenyl)-3-bromopropanol.
Oxidation: The major product is 1-(4-Nitro-2-chlorophenyl)-3-bromopropan-2-one.
Wissenschaftliche Forschungsanwendungen
1-(4-Amino-2-chlorophenyl)-3-bromopropan-2-one has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Biological Studies: Employed in the study of enzyme inhibition and protein interactions due to its reactive functional groups.
Industrial Chemistry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 1-(4-Amino-2-chlorophenyl)-3-bromopropan-2-one involves its interaction with biological molecules through its functional groups. The amino group can form hydrogen bonds, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also undergo metabolic transformations, resulting in active metabolites that contribute to its overall activity.
Vergleich Mit ähnlichen Verbindungen
1-(4-Amino-2-chlorophenyl)-2-bromopropan-1-one: Similar structure but with the bromine atom on a different carbon.
1-(4-Amino-2-chlorophenyl)-3-chloropropan-2-one: Chlorine atom instead of bromine.
1-(4-Amino-2-chlorophenyl)-3-iodopropan-2-one: Iodine atom instead of bromine.
Uniqueness: 1-(4-Amino-2-chlorophenyl)-3-bromopropan-2-one is unique due to the specific positioning of the bromine atom, which influences its reactivity and interaction with other molecules. The presence of both amino and chloro substituents on the phenyl ring further enhances its versatility in chemical reactions and biological applications.
Eigenschaften
Molekularformel |
C9H9BrClNO |
|---|---|
Molekulargewicht |
262.53 g/mol |
IUPAC-Name |
1-(4-amino-2-chlorophenyl)-3-bromopropan-2-one |
InChI |
InChI=1S/C9H9BrClNO/c10-5-8(13)3-6-1-2-7(12)4-9(6)11/h1-2,4H,3,5,12H2 |
InChI-Schlüssel |
IRDRWJOFESOVNY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1N)Cl)CC(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


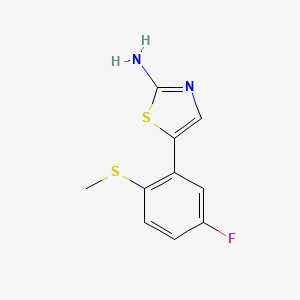
![Ethyl (3R,8aR)-5-(4-nitrophenyl)-3-phenyl-2,3,8,8a-tetrahydro-7H-oxazolo[3,2-a]pyridine-6-carboxylate](/img/structure/B14038858.png)
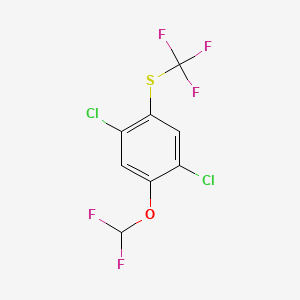
![methyl (4R)-4-[(3S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxo-3-trimethylsilyloxy-2,4,5,6,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B14038876.png)
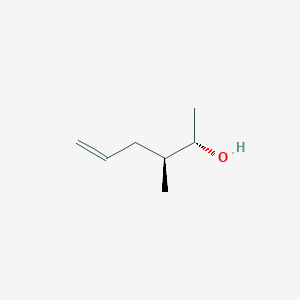
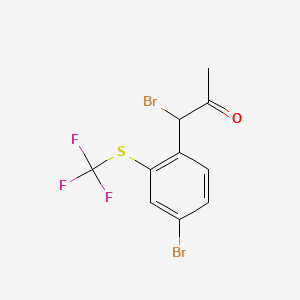
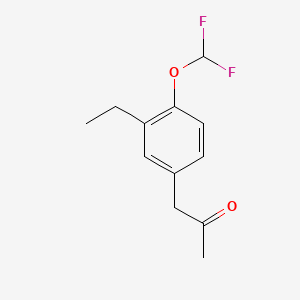
![5-[(Tert-butoxycarbonyl)amino]-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid](/img/structure/B14038900.png)

